molecular formula C6H12N2O4S2 B8209921 DL-Cystine-d4 CAS No. 108641-83-4

DL-Cystine-d4

Cat. No.: B8209921
CAS No.: 108641-83-4
M. Wt: 244.3 g/mol
InChI Key: LEVWYRKDKASIDU-LNLMKGTHSA-N
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Description

DL-Cystine-d4 is a deuterium-labeled form of cystine, a sulfur-containing amino acid. It is a racemic mixture of D- and L-cystine, where the hydrogen atoms are replaced with deuterium. This compound is primarily used as an internal standard for the quantification of cystine in various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Cystine-d4 is synthesized by incorporating deuterium into the cystine molecule. The process involves the deuteration of cysteine, followed by oxidation to form cystine. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium at specific positions .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the final product meets the required specifications for use in scientific research and analytical applications .

Chemical Reactions Analysis

Types of Reactions

DL-Cystine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, oxygen.

    Reducing agents: Dithiothreitol, mercaptoethanol.

    Deuterating agents: Deuterium oxide (heavy water).

Major Products Formed

The major products formed from these reactions include deuterated cysteine and cystine, which are used in various analytical and research applications .

Mechanism of Action

DL-Cystine-d4 exerts its effects by serving as a stable isotope-labeled compound. It is incorporated into biological systems, allowing researchers to track and quantify cystine and its metabolites. The deuterium atoms provide a distinct mass difference, making it easier to detect and analyze using mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-Cystine-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The incorporation of deuterium allows for precise quantification and tracking of cystine in various biological and chemical systems .

Biological Activity

DL-Cystine-d4 is a deuterated form of cystine, an amino acid that plays a crucial role in protein structure and stability due to its ability to form disulfide bonds. The compound has gained attention in biochemical research for its unique properties that facilitate the study of metabolic pathways involving sulfur-containing amino acids. The presence of deuterium allows for precise tracking in biological systems without significantly altering the biological function of cysteine and cystine.

  • Molecular Formula : C6H12N2O4S2
  • Molecular Weight : Approximately 192.29 g/mol
  • CAS Number : 108641-83-4

Biological Activity

This compound serves multiple functions in biological systems:

  • Protein Stabilization : Cystine contributes to the stabilization of protein tertiary and quaternary structures through disulfide bonds.
  • Metabolic Tracing : The deuterium labeling enables researchers to trace metabolic pathways involving cysteine and cystine, providing insights into sulfur metabolism and related disorders.
  • Antioxidant Role : It plays a role in the synthesis of glutathione, a critical antioxidant that protects cells from oxidative stress.

Applications in Research

This compound is primarily utilized as an internal standard in analytical chemistry, particularly in gas chromatography (GC) and liquid chromatography coupled with mass spectrometry (LC-MS). Its isotopic labeling enhances the accuracy of quantifying cysteine and cystine levels in biological samples.

Pharmacokinetics of this compound

A study conducted to evaluate the pharmacokinetics of this compound utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key findings include:

  • Bioavailability : The absolute bioavailability of this compound was found to be 18.6%, 15.1%, and 25.6% at doses of 25, 50, and 100 mg/kg, respectively.
  • Tissue Distribution : After intravenous administration, high plasma levels were observed, with reduced concentrations in the brain and liver. Intragastric administration resulted in significant levels in the plasma and stomach but lower levels in other organs such as the lung and kidney .

Urinary Cystinuria Case Study

A notable case study involved a 4-month-old girl diagnosed with early-onset cystinuria, characterized by elevated urinary cystine levels leading to kidney stones. Key laboratory findings included:

Amino AcidLevel (μmol/g Cre)Reference Range
Cystine13,140.413–76
Ornithine14,194.6-35
Lysine30,89478–800
Arginine25,156.28–71

The patient was treated with urine alkalinization and cystine chelating drugs, highlighting the clinical relevance of cystine metabolism .

Summary

This compound is a vital compound for studying sulfur metabolism and understanding related disorders. Its unique properties as a deuterated amino acid facilitate advanced research methodologies that enhance our understanding of metabolic pathways and protein chemistry.

Properties

IUPAC Name

2-amino-3-[(2-amino-2-carboxy-1,1-dideuterioethyl)disulfanyl]-3,3-dideuteriopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/i1D2,2D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVWYRKDKASIDU-LNLMKGTHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C(=O)O)N)SSC([2H])([2H])C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108641-83-4
Record name DL-CYSTINE-3,3,3',3'-D4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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